![molecular formula C16H12N4 B14447989 N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine CAS No. 74377-99-4](/img/structure/B14447989.png)
N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine is a heterocyclic compound that belongs to the class of pyridazinoindoles. This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole ring, with a phenyl group attached to the nitrogen atom. The presence of these rings and the phenyl group contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine typically involves the construction of the pyridazine and indole rings followed by their fusion. One common method involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form the pyridazine ring, which is then fused with an indole derivative under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of N-Phenyl-5H-pyridazino[4,5-B]indol-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting the PI3K/AKT/mTOR signaling pathway . This leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Comparison with Similar Compounds
N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share the pyridazine ring but may have different substituents or fused rings, leading to varied biological activities.
Indole derivatives: Compounds with an indole ring that may or may not have additional fused rings or substituents, affecting their chemical and biological properties.
Pyridazinoindole derivatives: Other derivatives of pyridazinoindole with different substituents or modifications on the indole or pyridazine rings.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridazine and indole rings with the added influence of the phenyl group, resulting in distinct chemical reactivity and biological activity.
Properties
CAS No. |
74377-99-4 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-phenyl-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C16H12N4/c1-2-6-11(7-3-1)18-16-15-13(10-17-20-16)12-8-4-5-9-14(12)19-15/h1-10,19H,(H,18,20) |
InChI Key |
OCZVRTAZQFULRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=CN=N2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


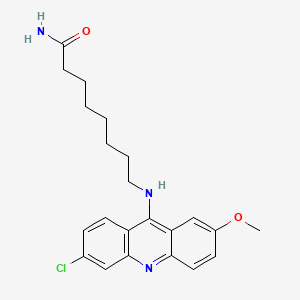
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

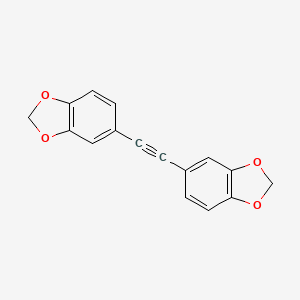

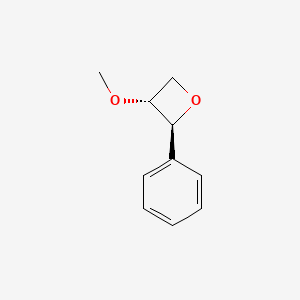
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
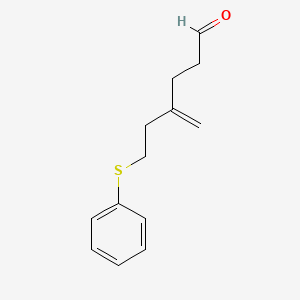
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
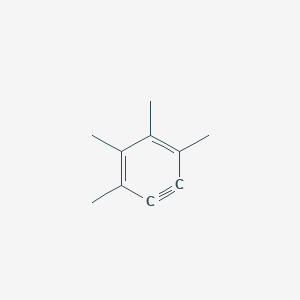
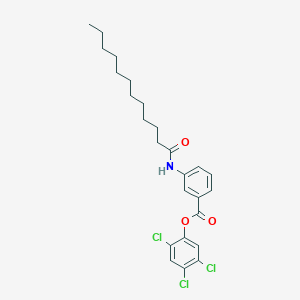

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
